REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][n:8]([CH3:11])[n:9][c:10]12.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH2:42]1[O:43][CH2:44][CH2:45][CH2:46]1.[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH3:32][CH2:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[CH:12]([N-:13][CH:14]([CH3:15])[CH3:16])([CH3:17])[CH3:18].[I:40][CH3:41].[Li+:19].[OH2:47]>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]([CH3:12])[n:8]([CH3:11])[n:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cn1cc2cccc(Br)c2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1ccccc1
|
Name
|
CC(C)[N-]C(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c2cccc(Br)c2nn1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |